molecular formula C13H8N2O2 B13937521 2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one

2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one

Katalognummer: B13937521
Molekulargewicht: 224.21 g/mol
InChI-Schlüssel: ZQENRMYLXUZWPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a pyridine ring fused to a benzoxazinone moiety. The presence of these rings imparts distinct chemical and biological properties to the compound, making it a valuable target for drug development and other scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with 2-chlorobenzoic acid in the presence of a base, such as potassium carbonate, to form the desired benzoxazinone ring . The reaction is usually carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for precise control over reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of human neutrophil elastase, a serine protease involved in inflammatory processes . The compound binds to the active site of the enzyme, preventing substrate access and thereby reducing enzyme activity. This inhibition can modulate inflammatory responses and has potential therapeutic implications .

Eigenschaften

Molekularformel

C13H8N2O2

Molekulargewicht

224.21 g/mol

IUPAC-Name

2-pyridin-2-yl-3,1-benzoxazin-4-one

InChI

InChI=1S/C13H8N2O2/c16-13-9-5-1-2-6-10(9)15-12(17-13)11-7-3-4-8-14-11/h1-8H

InChI-Schlüssel

ZQENRMYLXUZWPI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.